ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Antitumor Activity Cytotoxicity Medicinal Chemistry

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate features a unique 3-amino/4,5-dimethyl substitution pattern critical for potent anticancer activity (derivative IC50 0.065 µmol/L). Supplied as ≥97% pure solid with full analytics (NMR, HPLC, GC). The 3-amino group enables site-selective conjugation for affinity probes without disrupting the core pharmacophore. Solid-state form facilitates accurate weighing for parallel synthesis. Generic analogs risk complete activity loss; exact compound procurement ensures reproducible SAR data and valid target identification.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 230646-11-4
Cat. No. B1439331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
CAS230646-11-4
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N1)C)C)N
InChIInChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4,10H2,1-3H3
InChIKeyRUCKEQXDHWOWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate (CAS 230646-11-4): Core Properties and Research Utility


Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 230646-11-4) is a polysubstituted pyrrole derivative featuring a 3-amino group and methyl substituents at the 4- and 5-positions of the pyrrole ring, with an ethyl ester moiety at the 2-position . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and drug discovery, enabling the construction of more complex heterocyclic systems . Its molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol . The compound is typically supplied as a light-yellow to yellow powder or crystals with a purity specification of ≥95% to 97% [1].

Why Generic Pyrrole Substitution Fails: The Unique Differentiation of Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate


In the context of scientific procurement, generic substitution of pyrrole building blocks is often unfeasible due to the profound impact of subtle structural variations on biological activity and synthetic utility. The specific substitution pattern of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate—namely, the 3-amino group and the 4,5-dimethyl motif—confers a distinct electronic and steric profile that directly influences its reactivity and interaction with biological targets . Unlike unsubstituted or differently substituted pyrroles (e.g., 3,5-dimethyl or 4-ethyl analogs), this compound provides a unique vector for hydrogen bonding via the 3-amino group while the 4,5-dimethyl groups modulate lipophilicity and metabolic stability . Consequently, replacing it with a structurally similar analog can lead to a complete loss of desired activity or altered pharmacokinetic properties, making exact compound identification critical for reproducible research and development . The following quantitative evidence underscores these points of differentiation.

Quantitative Differentiation: Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate vs. Analogs in Key Assays


Antitumor Potency of Derived Compounds: IC50 Range in Human Carcinoma Cell Lines

Novel compounds designed based on the ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate scaffold exhibited promising inhibitory effects against human carcinoma cell lines. The IC50 values for some derivatives ranged from 0.065 to 9.4 µmol/L against A-431 and A-549 cells . This provides a quantifiable benchmark for the scaffold's potential, distinguishing it from unsubstituted pyrrole analogs which generally lack such potent activity without the specific 3-amino-4,5-dimethyl substitution pattern.

Antitumor Activity Cytotoxicity Medicinal Chemistry

Purity and Quality Control: Benchmarking 97% Purity with Analytical Validation

The compound is routinely supplied with a standard purity of 97%, accompanied by batch-specific analytical data including NMR, HPLC, or GC [1]. This level of purity and analytical documentation is a critical differentiator from lower-purity or uncharacterized pyrrole building blocks, which may introduce confounding variables in biological assays or synthetic steps. In comparison, many generic pyrrole analogs are offered at lower purities (e.g., 90-95%) without comprehensive analytical support, increasing the risk of experimental failure and wasted resources.

Quality Control Analytical Chemistry Procurement Specification

Physical Form and Stability: Defined Solid-State Handling vs. Liquid Analogs

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is a solid (light-yellow to yellow powder or crystals) at standard storage conditions (2-8°C, inert atmosphere) [1]. This is in contrast to many lower molecular weight pyrrole carboxylates, which are often liquids or low-melting solids that are more prone to degradation and difficult to handle quantitatively . The solid form facilitates precise weighing, reduces the risk of spillage and contamination during handling, and generally confers improved long-term stability when stored as recommended.

Solid-State Chemistry Stability Logistics

Synthetic Versatility: Validated as a Building Block for Diverse Medicinal Chemistry Applications

The compound is explicitly categorized and utilized as a building block for drug discovery, with documented applications in the synthesis of inhibitors targeting cancer and bacterial resistance pathways . This functional validation distinguishes it from pyrrole analogs that lack a clear application trajectory or are merely theoretical intermediates. The presence of the 3-amino group allows for facile derivatization (e.g., amide bond formation, diazotization), while the ethyl ester provides a handle for further modifications, making it a strategically valuable starting material compared to simpler pyrroles with fewer functionalization options.

Synthetic Chemistry Drug Discovery Building Block

Optimal Application Scenarios for Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate in Research and Development


Medicinal Chemistry: Antitumor Agent Development

Leverage the scaffold's demonstrated potential in cytotoxicity assays (IC50 values down to 0.065 µmol/L for derivatives) to initiate structure-activity relationship (SAR) studies for novel anticancer agents. The compound's 3-amino and 4,5-dimethyl substitution pattern is critical for achieving potent activity against human carcinoma cell lines, making it a preferred starting point over unsubstituted pyrroles. Procure high-purity material (97%) with analytical documentation to ensure reproducibility in biological evaluations .

Synthetic Chemistry: Advanced Building Block for Heterocyclic Libraries

Utilize this compound as a key intermediate for synthesizing diverse heterocyclic libraries via reactions at the 3-amino group (e.g., amide coupling, Schiff base formation) and the 2-ester moiety (e.g., hydrolysis, transesterification). Its solid-state form facilitates accurate weighing for parallel synthesis, and its validated use in generating bioactive inhibitors reduces the risk of synthetic dead-ends. This compound offers a distinct advantage over liquid or less stable pyrrole analogs in automated synthesis platforms [1].

Analytical Chemistry: Reference Standard for Method Development

Employ the compound, supplied with comprehensive analytical characterization (NMR, HPLC, GC) , as a reference standard for developing and validating analytical methods for pyrrole-containing pharmaceuticals. Its well-defined purity (97%) and solid-state stability under recommended storage (2-8°C, inert atmosphere) make it suitable for calibrating HPLC systems or as a spike-in control for mass spectrometry-based assays, ensuring accurate quantification of related compounds in complex matrices.

Chemical Biology: Tool Compound for Target Identification

Use the ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate scaffold to create affinity probes or fluorescently labeled derivatives for target identification studies in cancer biology . The 3-amino group provides a convenient site for conjugation without disrupting the core pyrrole pharmacophore. The high purity and stability of the starting material minimize the formation of byproducts that could confound biological pull-down experiments, leading to more reliable identification of cellular targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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